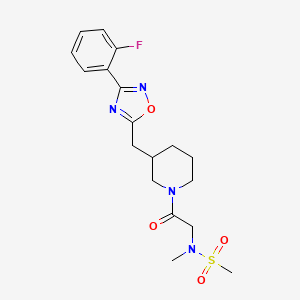
N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C18H23FN4O4S and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure characterized by:
- 1,2,4-Oxadiazole Ring : This heterocyclic structure is often associated with various pharmacological properties.
- Piperidine Ring : A six-membered ring that enhances the compound's interaction with biological targets.
- Methanesulfonamide Group : Known for its role in enhancing solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| N-(...methanesulfonamide) | 0.48 - 0.78 | MCF7 |
| N-(...methanesulfonamide) | 0.19 - 5.13 | HCT116 |
In vitro studies have demonstrated that certain derivatives can induce apoptosis by increasing caspase activity and altering p53 expression levels .
Antimicrobial Activity
The compound's oxadiazole core is also linked to antimicrobial effects:
- Activity Spectrum : Studies show that oxadiazole derivatives exhibit potent activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus cereus and Bacillus thuringiensis .
| Compound | Minimum Inhibitory Concentration (MIC) (µg/ml) | Bacterial Strain |
|---|---|---|
| N-(...methanesulfonamide) | <10 | Bacillus cereus |
| N-(...methanesulfonamide) | <20 | Bacillus thuringiensis |
Other Biological Activities
In addition to anticancer and antimicrobial properties, the compound has shown potential in other areas:
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties through COX inhibition pathways .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole-based compounds:
- Study on Anticancer Activity : A recent study evaluated the cytotoxicity of various oxadiazole derivatives against several cancer cell lines using MTT assays. The results indicated significant growth inhibition at concentrations as low as 25 µM .
- Antimicrobial Evaluation : In a comparative study using disc diffusion methods, newly synthesized oxadiazole compounds were tested against standard bacterial strains. The results showed substantial antibacterial activity compared to control groups .
Eigenschaften
IUPAC Name |
N-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O4S/c1-22(28(2,25)26)12-17(24)23-9-5-6-13(11-23)10-16-20-18(21-27-16)14-7-3-4-8-15(14)19/h3-4,7-8,13H,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADYQHBWCBFYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













